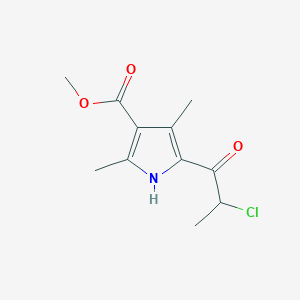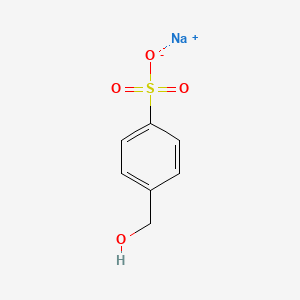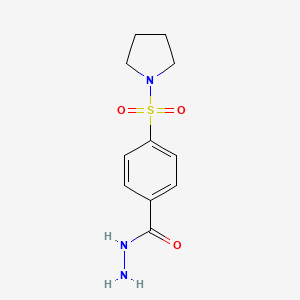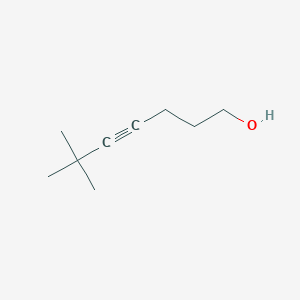
2-chloro-N-(2,4,6-trichlorophenyl)propanamide
Descripción general
Descripción
“2-chloro-N-(2,4,6-trichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H7Cl4NO. It has a molecular weight of 286.97 . It’s a derivative of propanamide, which is an amide, and phenol, which is an aromatic compound .
Molecular Structure Analysis
The molecule contains a propanamide group (a three-carbon chain with an amide functional group at one end) and a phenyl group (a six-carbon aromatic ring) which is substituted with three chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amide, it would likely be capable of forming hydrogen bonds, which could make it somewhat polar. The presence of the chlorines could make it relatively dense and possibly somewhat volatile .Mecanismo De Acción
CPP is an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. When CPP binds to the active site of acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This results in increased nerve transmission and increased muscle contraction, leading to paralysis and death.
Biochemical and Physiological Effects
CPP has been found to be toxic to a variety of organisms, including mammals, birds, fish, and insects. In mammals, CPP causes a range of effects, including changes in behavior, muscle weakness, and death. In birds, CPP causes changes in behavior and death. In fish, CPP causes changes in behavior, impaired swimming ability, and death. In insects, CPP causes paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP is an effective herbicide, insecticide, and fungicide, and is widely used in agricultural settings. In laboratory experiments, CPP has several advantages. It is relatively inexpensive, easy to obtain, and easy to use. It is also stable in storage and is soluble in water, ethanol, and acetone. However, CPP also has some limitations. It is toxic to mammals, birds, fish, and insects, and can cause adverse effects in humans if not handled properly.
Direcciones Futuras
1. Further research into the effects of CPP on the environment and human health.
2. Development of more effective methods of application and delivery of CPP.
3. Development of methods to reduce the toxicity of CPP.
4. Development of methods to reduce the persistence of CPP in the environment.
5. Development of methods to reduce the bioaccumulation of CPP in the food chain.
6. Development of new formulations of CPP that are more effective and less toxic.
7. Development of methods to reduce the risk of CPP exposure to humans and other organisms.
8. Development of methods to reduce the risk of CPP contamination of water and soil.
9. Development of methods to detect and monitor CPP in the environment.
10. Development of methods to reduce the risk of CPP resistance in target organisms.
Aplicaciones Científicas De Investigación
CPP is used in scientific research to study the effects of pesticides on the environment and on human health. It has been used to study the effects of pesticide exposure on the nervous system, reproductive system, and immune system. It has also been used to study the effects of pesticide exposure on the development of cancer, birth defects, and other diseases. CPP has been used to study the effects of pesticide exposure on the metabolism of plants, insects, and other organisms.
Propiedades
IUPAC Name |
2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-6(12)2-5(11)3-7(8)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAYGFCLLJTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254129 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
735321-28-5 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735321-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)
![2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386505.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)
![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3386509.png)




![Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3386536.png)

